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Compound of Interest

Compound Name: 3-Nitrophenylacetonitrile

Cat. No.: B014267

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Nitrophenylacetonitrile (CAS No. 621-50-1), a key building block in organic synthesis. The
document presents quantitative spectral data in a clear, tabular format, details the experimental
protocols for data acquisition, and includes a visual representation of the analytical workflow.
This information is intended to support researchers in the identification, characterization, and
utilization of this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for 3-Nitrophenylacetonitrile.

Table 1: *H NMR Spectral Data

Chemical Shift (8) ppm Multiplicity Assignment
8.35 S H-2

8.28 d H-4

7.78 d H-6

7.65 t H-5

4.01 S -CH2-
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Solvent: CDCls, Frequency: 400 MHz

« 13

Chemical Shift (8) ppm Assignment
148.5 C-3

135.2 C-6

1334 C-1

130.3 C-5

125.1 C-4

124.8 C-2

116.5 -CN

23.6 -CHa-

Solvent: CDCIs, Frequency: 100 MHz

Wavenumber (cm—?)

. . Functional Group
Intensity/Description

Assignment
3100 Medium Aromatic C-H Stretch
2930 Medium Aliphatic C-H Stretch
2255 Strong C=N Stretch (Nitrile)
1530 Strong, Sharp Asymmetric NO2 Stretch
1350 Strong, Sharp Symmetric NO2 Stretch
810, 740 Strong C-H Bending (m-disubstituted

benzene)

Technique: KBr Pellet

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 4: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment

m/z

162 Moderate [M]* (Molecular lon)
116 High [M - NO:J*

89 High [C7Hs]+

lonization Mode: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These
protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation: Approximately 10-20 mg of 3-Nitrophenylacetonitrile was dissolved
in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution was filtered through a pipette with a cotton plug into a 5
mm NMR tube to remove any particulate matter.

1.2. *H NMR Spectroscopy Protocol: Proton NMR spectra were recorded on a 400 MHz
spectrometer. The acquisition parameters included a spectral width of 16 ppm, a relaxation
delay of 1.0 second, and a total of 16 scans. The free induction decay (FID) was Fourier
transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio. Chemical
shifts are reported in parts per million (ppm) downfield from TMS.

1.3. BC NMR Spectroscopy Protocol: Carbon-13 NMR spectra were acquired on a 100 MHz
spectrometer with complete proton decoupling. A spectral width of 240 ppm and a relaxation
delay of 2.0 seconds were used. A total of 1024 scans were accumulated to achieve an
adequate signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz.
Chemical shifts are reported in ppm relative to the solvent peak of CDCIs (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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2.1. Sample Preparation (KBr Pellet Method): A small amount of 3-Nitrophenylacetonitrile (1-
2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in
an agate mortar and pestle. The homogenous mixture was then compressed in a pellet die
under high pressure (8-10 tons) for several minutes to form a transparent pellet.

2.2. FT-IR Spectroscopy Protocol: The KBr pellet was placed in the sample holder of an FT-IR
spectrometer. The spectrum was recorded in the range of 4000-400 cm~*. A background
spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample
spectrum. A total of 32 scans were co-added at a resolution of 4 cm~* to improve the spectral
quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation: A dilute solution of 3-Nitrophenylacetonitrile was prepared by
dissolving 1 mg of the compound in 1 mL of dichloromethane.

3.2. GC-MS Protocol: The analysis was performed on a GC-MS system equipped with a
capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 um). The injector temperature was set
to 250°C, and 1 uL of the sample solution was injected in splitless mode. The oven temperature
was initially held at 80°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and
held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The
mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass
range of m/z 40-500.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
3-Nitrophenylacetonitrile.
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Caption: Workflow for the spectral characterization of 3-Nitrophenylacetonitrile.

« To cite this document: BenchChem. [A Technical Guide to the Spectral Data of 3-
Nitrophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014267#3-nitrophenylacetonitrile-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014267?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

